

Independent Verification of MitoTam Research: A Comparative Guide

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Compound of Interest

Compound Name: Mnitmt

Cat. No.: B070802

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the investigational mitochondria-targeted anti-cancer agent, MitoTam, with other relevant therapies. The following sections provide a detailed analysis of its performance, supported by experimental data, to facilitate independent verification of the published research findings.

Quantitative Performance Analysis

The efficacy of MitoTam and its alternatives has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy (IC50) of MitoTam and Comparators in Breast Cancer Cell Lines

Compound	Cell Line	Receptor Status	IC50 (μM)	Reference
MitoTam	MCF7	ER+, PR+, HER2-	0.65	[1]
MitoTam	MDA-MB-231	Triple-Negative	~2.5	[2]
MitoTam	SKBR3	HER2+	~1.5	[2]
MitoTam	MDA-MB-453	HER2+	~1.2	[2]
Tamoxifen	MCF7	ER+, PR+, HER2-	>10	[2]
Doxorubicin	MCF7	ER+, PR+, HER2-	8.3	
Doxorubicin	MDA-MB-231	Triple-Negative	6.6	

Table 2: In Vitro Efficacy (IC50) of Other Mitochondria-Targeted Agents

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Mito-Lonidamine (Mito-LND)	H2030BrM3	Lung Cancer	0.74	
Mito-Lonidamine (Mito-LND)	A549	Lung Cancer	0.69	
Devimistat (CPI-613)	AsPC-1	Pancreatic Cancer	~200	
Devimistat (CPI-613)	PANC-1	Pancreatic Cancer	~200	

Table 3: Clinical Trial Outcomes of MitoTam and Devimistat

Drug	Trial Phase	Cancer Type	Key Outcomes	Reference
MitoTam	Phase I/Ib (MitoTam-01)	Metastatic Solid Tumors	MTD: 5.0 mg/kg; Recommended Dose: 3.0 mg/kg weekly. Clinical Benefit Rate (CBR) in Renal Cell Carcinoma (RCC): 83% (5/6 patients with stable disease or partial response).	
Devimistat (CPI-613)	Phase III (AVENGER 500)	Metastatic Pancreatic Cancer	Did not meet primary endpoint of improving overall survival compared to standard chemotherapy (mFOLFIRINOX) . Median OS: 11.1 months with Devimistat + mFFX vs. 11.73 months with FFX.	

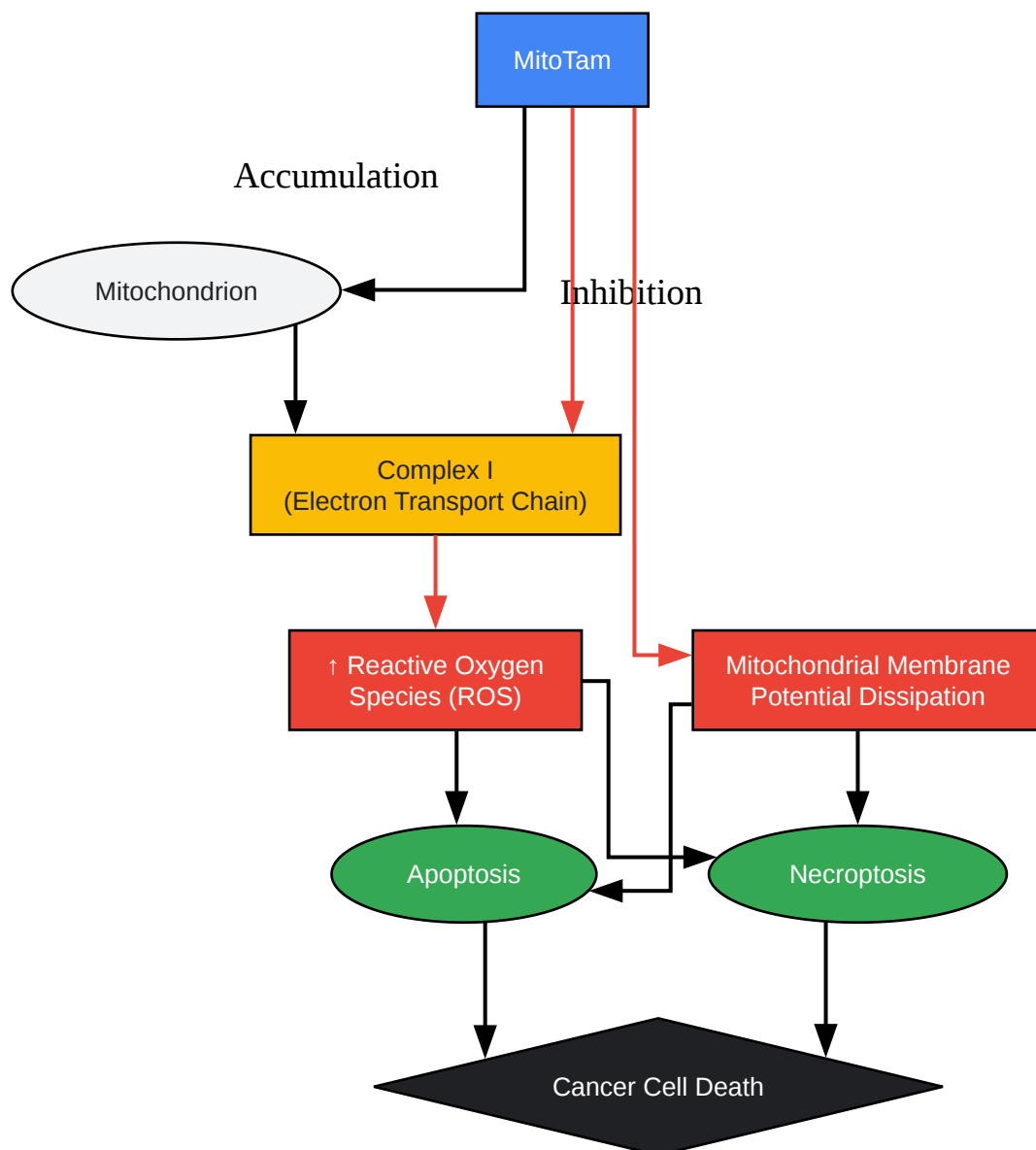
Signaling Pathways and Mechanisms of Action

MitoTam and other mitocans exert their anti-cancer effects by targeting mitochondrial bioenergetics, leading to a cascade of events culminating in cell death.

MitoTam Signaling Pathway

MitoTam, a conjugate of tamoxifen and a triphenylphosphonium (TPP⁺) cation, preferentially accumulates in the mitochondria of cancer cells due to their higher mitochondrial membrane

potential. It primarily targets Complex I of the electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent induction of both apoptosis and necroptosis.

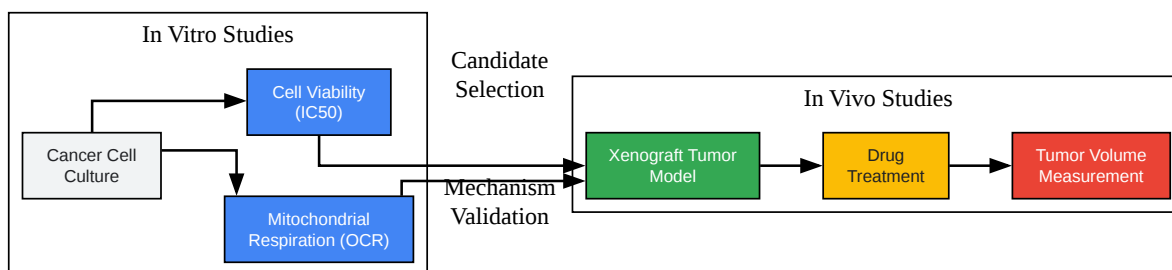
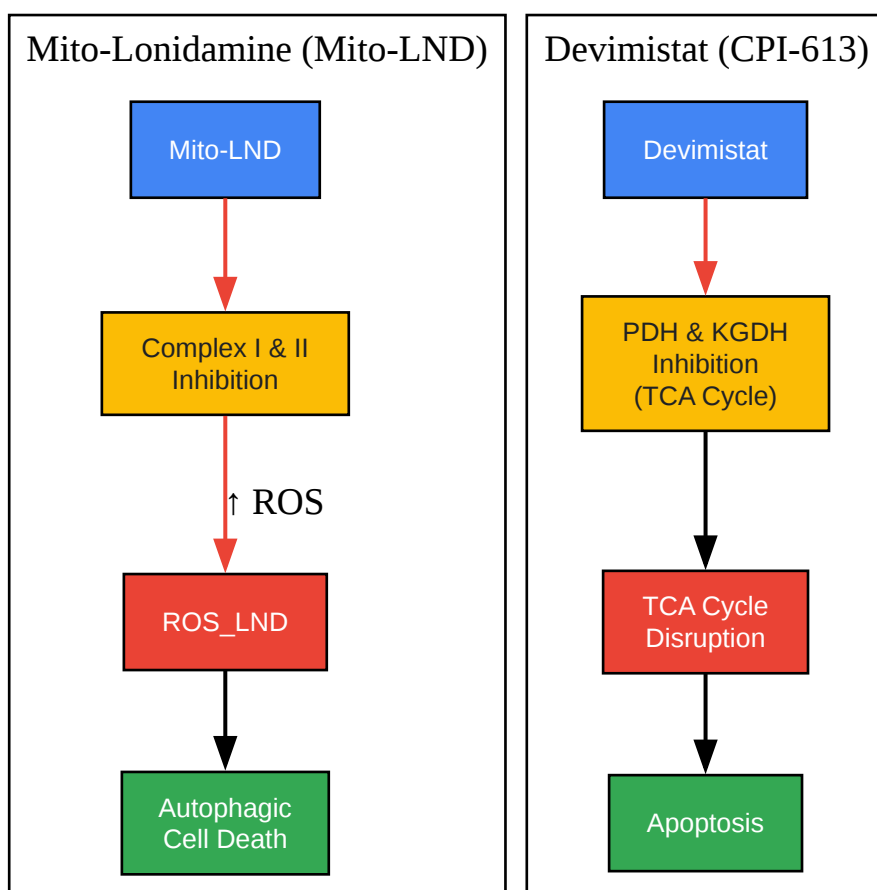


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Mechanism of MitoTam-induced cancer cell death.

Comparative Mechanisms of Other Mitocans

Other mitochondria-targeted drugs employ similar but distinct mechanisms to induce cancer cell death.



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References

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- 2. researchgate.net [researchgate.net]
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